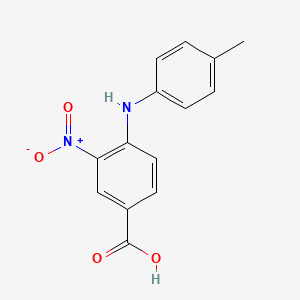

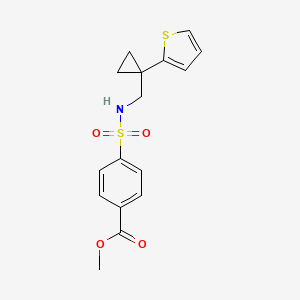

3-硝基-4-(4-甲苯胺基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Paper details the synthesis of nitro-toluenes and their corresponding toluidines, which are structurally related to 3-Nitro-4-(4-toluidino)benzoic acid. The synthesis involves a reaction of nitro-[11C]methane with a precursor in the presence of BuLi, followed by a reduction process to produce toluidines. Although the exact synthesis of 3-Nitro-4-(4-toluidino)benzoic acid is not described, the methodologies used for synthesizing similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 3-Nitro-4-(4-toluidino)benzoic acid would likely exhibit steric effects due to the presence of nitro and toluidino groups. Paper discusses the effect of a twisted nitro group on the gas phase acidities of various aromatic compounds, including benzoic acid derivatives. The steric inhibition of resonance due to the nitro group's dihedral angle could be relevant to the molecular structure analysis of 3-Nitro-4-(4-toluidino)benzoic acid.

Chemical Reactions Analysis

While the provided papers do not directly address the chemical reactions of 3-Nitro-4-(4-toluidino)benzoic acid, they do offer insights into the reactivity of nitro compounds and benzoic acid derivatives. For instance, the reduction of nitro-toluenes to toluidines as described in paper indicates that nitro groups can be chemically modified. This suggests that the nitro group in 3-Nitro-4-(4-toluidino)benzoic acid may undergo similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Nitro-4-(4-toluidino)benzoic acid can be inferred from the properties of related compounds. Paper provides information on the gas phase acidities of benzoic acid derivatives, which could be indicative of the acidity and stability of 3-Nitro-4-(4-toluidino)benzoic acid. Additionally, paper describes the crystal structure of a nitrobenzoic acid compound, which could offer insights into the potential crystal structure and intermolecular interactions of 3-Nitro-4-(4-toluidino)benzoic acid.

科学研究应用

合成和晶体学

研究重点放在与3-硝基-4-(4-甲苯胺基)苯甲酸相关的化合物的合成和结构表征上。例如,关于通过硝化和氧化过程合成2-硝基-4-甲磺酰基苯甲酸的研究突出了某些合成途径的效率和经济效益(Peng Jia-bin, 2010)。此外,使用4-苄氧基苯甲酸衍生物制备和结构检查镧系配位化合物的研究强调了电子给予和提取取代基对发光性能的影响(S. Sivakumar, M. Reddy, A. Cowley, K. Vasudevan, 2010)。

催化和氧化

对催化应用的研究揭示了硝基取代化合物可以选择性地催化芳香氧化。例如,带有电子提取取代基的mu-硝基二铁酞菁在烷基芳香化合物氧化为苯甲酸中表现出高选择性和效率,突出了电子提取基团在催化性能中的作用(Umit Işci, P. Afanasiev, J. Millet, E. V. Kudrik, V. Ahsen, A. Sorokin, 2009)。

光致发光和固态性质

取代基对化合物的光物理性质的影响一直是研究的重点领域。例如,关于具有硝基苯甲酸酯天线的铕和铽配合物的研究展示了取代基对发光效率的影响以及这些化合物在发光应用中的潜力(Subha Viswanathan, A. Bettencourt-Dias, 2006)。

环境应用

对硝基取代苯甲酸的环境影响和应用的调查显示它们在催化还原过程中的潜力。例如,使用取代苯甲酸合成的Ag-NPs嵌入Zn-MOFs(金属有机框架)已显示出对硝基酚的高效催化还原,硝基酚是工业废水中常见的污染物(Xue-Qian Wu, Dan-Dan Huang, Zhi-Hang Zhou, W. Dong, Ya‐Pan Wu, Jun Zhao, Dong‐sheng Li, Qichun Zhang, X. Bu, 2017)。

安全和危害

属性

IUPAC Name |

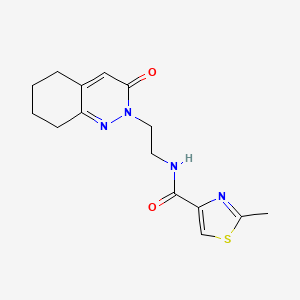

4-(4-methylanilino)-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-9-2-5-11(6-3-9)15-12-7-4-10(14(17)18)8-13(12)16(19)20/h2-8,15H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXZADBHAALLDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679476 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Nitro-4-(4-toluidino)benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

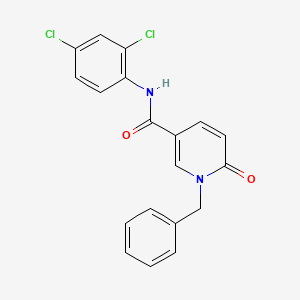

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2551305.png)

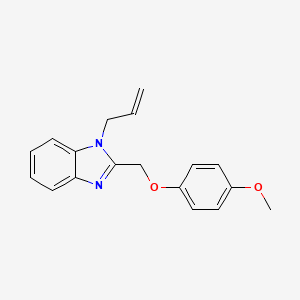

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone](/img/structure/B2551311.png)

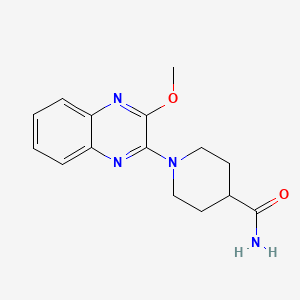

![3-(5-Chloro-2-methoxyphenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2551313.png)

![N-(2-chlorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2551315.png)

![N-(2-ethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide](/img/structure/B2551318.png)

![N-[1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethyl]prop-2-enamide](/img/structure/B2551322.png)